2-Chloro-4-(2-cyanoanilino)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H7ClN4/c12-11-14-6-5-10(16-11)15-9-4-2-1-3-8(9)7-13/h1-6H,(H,14,15,16) |
InChI Key |
FVWDTRISICPKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Chloro 4 2 Cyanoanilino Pyrimidine and Analogues
Established Synthetic Routes to 2-Chloro-4-(2-cyanoanilino)pyrimidine
The construction of the this compound framework has been traditionally achieved through reliable and well-documented synthetic pathways. These methods primarily involve the strategic combination of pre-functionalized aniline (B41778) and pyrimidine (B1678525) precursors or the sequential construction of the pyrimidine ring followed by necessary modifications.
Condensation Reactions Utilizing Substituted Anilines and Chloropyrimidines
A prevalent and straightforward approach to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline, specifically 2-aminobenzonitrile, and a dihalopyrimidine, most commonly 2,4-dichloropyrimidine. mdpi.com This reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.
The regioselectivity of this condensation is a critical aspect. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the C2 position due to the electronic effects of the ring nitrogen atoms. This inherent reactivity difference often allows for the selective formation of the desired 4-anilino-substituted product. However, reaction conditions such as temperature, solvent, and the nature of the base can influence the outcome, and in some cases, a mixture of isomers may be obtained.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Aminobenzonitrile | 2,4-Dichloropyrimidine | This compound | Nucleophilic Aromatic Substitution |
This table outlines the key reactants in the condensation reaction leading to the target compound.
Multi-Step Synthesis Approaches for Pyrimidine Core Construction
An alternative strategy involves the construction of the pyrimidine core from acyclic precursors, followed by the introduction of the chloro and cyanoanilino functionalities. mdpi.com This multi-step approach offers greater flexibility in the synthesis of diverse analogues by allowing for the incorporation of various substituents at different stages of the synthesis.
A common method for pyrimidine ring formation is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. mdpi.com For instance, the reaction of a β-ketoester with guanidine or urea can yield a pyrimidinone scaffold. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl3), introduces the chloro substituents. google.com The final step then involves the regioselective substitution of one of the chlorine atoms with 2-aminobenzonitrile, similar to the condensation reaction described previously. While this approach is longer, it provides a versatile platform for creating a library of related compounds with varied substitution patterns on the pyrimidine ring.
Advanced Synthetic Techniques for Pyrimidine Scaffolds
In recent years, the field of organic synthesis has witnessed the development of advanced methodologies that offer significant advantages over traditional techniques. These modern approaches have been successfully applied to the synthesis of pyrimidine derivatives, including this compound, leading to improved yields, enhanced selectivity, and more environmentally friendly processes.
Catalytic Reactions in Pyrimidine Synthesis
Catalysis has emerged as a powerful tool in the synthesis of complex organic molecules. In the context of pyrimidine synthesis, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have proven to be particularly valuable. mdpi.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under mild conditions and with high functional group tolerance.
For instance, a palladium catalyst can be employed to couple a boronic acid derivative with a chloropyrimidine, enabling the introduction of various aryl or heteroaryl substituents onto the pyrimidine ring. mdpi.com Similarly, palladium-catalyzed amination reactions facilitate the coupling of anilines with chloropyrimidines, providing an efficient alternative to traditional SNAr reactions, especially for less reactive anilines. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
| Reaction Type | Catalyst | Reactants | Bond Formed |
| Suzuki Coupling | Palladium(0) complexes | Chloropyrimidine, Boronic acid | Carbon-Carbon |
| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) complexes | Chloropyrimidine, Amine | Carbon-Nitrogen |
This table summarizes key catalytic reactions used in the functionalization of pyrimidine rings.
Regioselective Functionalization of Pyrimidine Rings
The ability to selectively introduce substituents at specific positions on the pyrimidine ring is of paramount importance for structure-activity relationship studies and the development of new drug candidates. While the inherent electronic properties of the pyrimidine ring often dictate the regioselectivity of reactions, advanced strategies have been developed to override this intrinsic preference.
One approach involves the use of directing groups, which can steer a reagent to a specific position on the ring. Another strategy relies on the sequential and regioselective substitution of di- or tri-halogenated pyrimidines. researchgate.net By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to selectively replace one halogen atom while leaving the others intact for subsequent transformations. For example, the reaction of 2,4-dichloropyrimidine with a sterically hindered or less reactive amine may favor substitution at the more accessible C4 position. nih.gov Conversely, under certain catalytic conditions, substitution at the C2 position can be favored. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained widespread acceptance as a valuable technique for accelerating chemical reactions. nih.govrsc.orgrsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.govrsc.org
In the synthesis of this compound and its analogues, microwave heating has been successfully employed to expedite the key condensation step between 2-aminobenzonitrile and 2,4-dichloropyrimidine. nih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster and more efficient reactions. nih.govrsc.org This technology not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.
| Method | Typical Reaction Time | Key Advantage |
| Conventional Heating | Hours to Days | Well-established |
| Microwave-Assisted Synthesis | Minutes to Hours | Rapid reaction rates, higher yields |
This table compares conventional and microwave-assisted synthesis in the context of pyrimidine chemistry.
Derivatization Strategies for Structural Modification and Analogue Generation
The this compound molecule is a valuable intermediate for generating a diverse library of analogues due to the presence of the reactive chlorine atom at the C-2 position. This site serves as a versatile handle for introducing a wide range of chemical moieties through various derivatization strategies, primarily centered on nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The most common derivatization approach involves the substitution of the C-2 chlorine with various nucleophiles. This allows for the exploration of the structure-activity relationship (SAR) by modifying the substituent at this position. A broad spectrum of amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a series of N-substituted analogues. These reactions are often facilitated by heat or microwave irradiation to enhance reaction rates and yields. nih.gov
For instance, reacting the parent compound with different substituted amines introduces new functional groups and can significantly alter the molecule's physicochemical properties. This method is fundamental in medicinal chemistry for optimizing lead compounds. The development of diarylpyrimidine (DAPY) derivatives, a class of therapeutic agents, often involves the introduction of various aniline derivatives at the C-2 or C-4 positions of a pyrimidine core. acs.org
Beyond simple amines, other nucleophiles can be employed. Weakly nucleophilic amines, such as oxazolidin-2-one, have also been successfully reacted at the C-2 position, expanding the scope of accessible structures. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, represent another powerful strategy for derivatization. guidechem.comresearchgate.net These methods allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkyl, or alkynyl groups at the C-2 position, which is not achievable through standard SNAr reactions.
Table 2: Examples of Derivatization of this compound
| Starting Material | Reactant/Nucleophile | Reaction Type | Resulting Analogue Class |
|---|---|---|---|
| This compound | 4-Methylpiperazine | Nucleophilic Aromatic Substitution | 2-(4-Methylpiperazin-1-yl)-4-(2-cyanoanilino)pyrimidine |
| This compound | Aniline | Nucleophilic Aromatic Substitution | 2-(Phenylamino)-4-(2-cyanoanilino)pyrimidine |
| This compound | Morpholine | Nucleophilic Aromatic Substitution | 2-(Morpholino)-4-(2-cyanoanilino)pyrimidine |
| This compound | Phenylboronic acid | Suzuki Coupling | 2-Phenyl-4-(2-cyanoanilino)pyrimidine |
| This compound | Trimethylsilylacetylene | Sonogashira Coupling | 2-((Trimethylsilyl)ethynyl)-4-(2-cyanoanilino)pyrimidine |
Elucidation of Molecular Structure and Conformation
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the precise structure of "2-Chloro-4-(2-cyanoanilino)pyrimidine." By analyzing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive understanding of its molecular framework is achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) and anilino rings. The pyrimidine ring protons are expected to appear as doublets in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The protons of the 2-cyanoanilino moiety would present a more complex pattern of multiplets in the range of δ 7.0 to 7.8 ppm. The -NH- proton is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For instance, in related 2-anilinopyrimidine structures, the aromatic protons resonate in the region of 6.5-8.0 ppm. semanticscholar.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbon atoms of the pyrimidine ring are expected to resonate at significantly different chemical shifts. The carbon atom bonded to the chlorine (C2) would likely appear around δ 160-165 ppm. The carbon at the C4 position, bonded to the anilino group, would be expected in a similar downfield region. The remaining pyrimidine carbons would have shifts in the range of δ 100-150 ppm. The cyano group (-CN) carbon typically appears around δ 115-120 ppm. The carbons of the anilino ring would exhibit signals in the aromatic region of δ 120-140 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H5 | 8.0 - 8.5 (d) | 100 - 110 |
| Pyrimidine-H6 | 6.5 - 7.0 (d) | 155 - 160 |
| Anilino-NH | Broad singlet | - |
| Anilino-Ar-H | 7.0 - 7.8 (m) | 120 - 140 |
| Pyrimidine-C2 | - | 160 - 165 |
| Pyrimidine-C4 | - | 158 - 162 |
| Pyrimidine-C5 | 8.0 - 8.5 | 100 - 110 |
| Pyrimidine-C6 | 6.5 - 7.0 | 155 - 160 |
| Anilino-C (ipso) | - | 140 - 145 |
| Anilino-C (cyano-substituted) | - | 105 - 115 |
| Anilino-Ar-C | - | 120 - 140 |
| Cyano-C | - | 115 - 120 |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. A sharp, medium-intensity band around 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the secondary amine in the anilino bridge would likely appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and benzene (B151609) rings would produce a series of bands in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Anilino) | Stretching | 3300 - 3500 |
| C≡N (Cyano) | Stretching | 2220 - 2260 |
| C=N, C=C (Aromatic rings) | Stretching | 1500 - 1650 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₁H₇ClN₄), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ having an intensity of approximately one-third of the [M]⁺ peak.
The fragmentation of the molecular ion under electron impact would likely involve the cleavage of the bond between the pyrimidine ring and the anilino group, leading to characteristic fragment ions. iosrjournals.orgsapub.orgsphinxsai.com The loss of the cyano group or the chlorine atom are also plausible fragmentation pathways. iosrjournals.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₁H₇ClN₄⁺ | 230 |
| [M+2]⁺ | C₁₁H₇³⁷ClN₄⁺ | 232 |
| [M - Cl]⁺ | C₁₁H₇N₄⁺ | 195 |
| [M - HCN]⁺ | C₁₀H₇ClN₃⁺ | 203 |
| [C₄H₂ClN₂]⁺ | 2-chloropyrimidine fragment | 113 |
| [C₇H₅N₂]⁺ | 2-cyanoanilino fragment | 117 |
X-ray Crystallographic Analysis of Pyrimidine Analogs
While a specific crystal structure of this compound has not been reported, analysis of related pyrimidine analogs provides significant insight into its likely solid-state molecular geometry, conformation, and intermolecular interactions. researchgate.net
Solid-State Molecular Geometry and Conformation
The molecular geometry of this compound is expected to be largely planar, with the pyrimidine and anilino rings being nearly coplanar to maximize π-system conjugation. However, some degree of torsion around the C4-N bond connecting the two rings is possible due to steric hindrance between the hydrogen atom at C5 of the pyrimidine ring and the ortho-substituents on the anilino ring. In similar 2-anilinopyrimidine structures, the planarity is a common feature, influencing the electronic properties of the molecule.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be governed by a variety of intermolecular interactions. The presence of the cyano group and the pyrimidine nitrogen atoms provides sites for potential hydrogen bonding and other dipole-dipole interactions. mdpi.comd-nb.infousu.edu The N-H group of the anilino bridge is a strong hydrogen bond donor, and it is likely to form hydrogen bonds with the nitrogen atoms of the pyrimidine ring or the cyano group of neighboring molecules. This can lead to the formation of one-dimensional chains or two-dimensional networks in the crystal lattice. iucr.orgnih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to predict molecular geometry, electronic distribution, and reactivity indices.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. numberanalytics.comresearchgate.net The LUMO, as the electron acceptor, is particularly important for predicting a molecule's susceptibility to nucleophilic attack. acadpubl.eu
For pyrimidine (B1678525) derivatives, the distribution of the LUMO can indicate the most likely sites for nucleophilic substitution. wuxibiology.comwuxiapptec.com For instance, in chloropyrimidines, the presence of LUMO lobes on the carbon atom attached to the chlorine suggests that this is a probable site for reaction. wuxibiology.com The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher chemical reactivity. researchgate.netacadpubl.eu In some cases, the LUMO+1 (the second-lowest unoccupied molecular orbital) may also play a significant role in reactivity, especially if the energy gap between the LUMO and LUMO+1 is small. wuxibiology.comwuxiapptec.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital; the orbital with the highest energy that contains electrons. | Represents the ability of a molecule to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; the orbital with the lowest energy that is empty. | Represents the ability of a molecule to accept electrons and is often the site of nucleophilic attack. acadpubl.eu |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. acadpubl.eu |
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. nih.govchemtools.org The NCI index is a computational tool that allows for the visualization and analysis of these interactions in real space based on the electron density and its derivatives. chemtools.orgmdpi.comresearchgate.net
NCI analysis can identify regions of attractive and repulsive interactions within a molecule. researchgate.net This is often visualized using color-mapped isosurfaces, where different colors represent different types of interactions:
Blue: Strong, attractive interactions like hydrogen bonds. chemtools.org
Green: Weak, van der Waals interactions. mdpi.com
Red: Strong, repulsive interactions (steric clashes). chemtools.orgmdpi.com
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.ru It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). sci-hub.runih.gov
The primary goal of molecular docking is to identify the binding mode of a ligand and estimate its binding affinity. sci-hub.ru The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a set of energy functions. sci-hub.runih.gov
Studies on various pyrimidine derivatives have utilized molecular docking to explore their interactions with a range of biological targets, including various kinases and enzymes implicated in cancer. mdpi.comnih.govmdpi.commdpi.com The docking results help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. For example, docking studies of pyrimidine derivatives have shown interactions with key residues in the active sites of VEGFR-2 and HER-2. mdpi.com
Table 2: Common Interactions Identified Through Molecular Docking
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
Molecular docking is a powerful tool for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov By comparing the docking poses and scores of a series of related compounds, researchers can rationalize why certain structural modifications lead to an increase or decrease in activity. nih.gov
For pyrimidine derivatives, docking studies have helped to explain the observed biological activities by revealing how different substituents on the pyrimidine ring interact with the target protein. nih.gov For instance, the introduction of specific functional groups can lead to the formation of additional hydrogen bonds or improved hydrophobic interactions, thereby enhancing the binding affinity and, consequently, the biological activity. mdpi.com This information is invaluable for the rational design of new, more potent compounds. sci-hub.runih.govrsc.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. scienceopen.comyale.edu MD simulations are used to assess the conformational stability and behavior of ligand-protein complexes in a more realistic, solvated environment. scienceopen.comnih.govresearchgate.net
By simulating the complex for a period of nanoseconds, researchers can observe how the ligand and protein interact and adapt to each other. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. scienceopen.com The persistence of key interactions observed in docking, such as hydrogen bonds, throughout the simulation provides further validation of the binding mode. nih.gov These simulations are crucial for confirming the stability of predicted binding poses and understanding the dynamic nature of the ligand-receptor interaction. scienceopen.comnih.gov
Biological Activity and Mechanistic Elucidation of 2 Chloro 4 2 Cyanoanilino Pyrimidine Analogs
Anti-HIV Activity
Derivatives of 2-Chloro-4-(2-cyanoanilino)pyrimidine are part of the broader Diarylpyrimidine (DAPY) class of compounds, which have been extensively investigated for their potent anti-HIV activity. These compounds function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical component of highly active antiretroviral therapy (HAART).
Inhibition of Wild-Type HIV-1 Reverse Transcriptase (RT)
Analogs of this compound have demonstrated excellent inhibitory activity against the wild-type (WT) HIV-1 reverse transcriptase (RT) enzyme. For instance, a series of novel diarylpyrimidines with a ketone hydrazone substituent exhibited potent activity against WT HIV-1 in MT-4 cells, with half-maximal effective concentration (EC50) values in the nanomolar range. One notable analog, 2-bromophenyl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazone, displayed an EC50 value of 1.7 nM. nih.gov Another analog, a 4-methyl phenyl derivative, also showed strong activity with an EC50 of 2.4 nM against the same HIV-1 strain. nih.gov Further studies on other DAPY analogs, such as boronate-containing derivatives, have also reported potent inhibition of WT HIV-1, with EC50 values as low as 0.009 µM. These findings underscore the potential of the diarylpyrimidine scaffold in targeting the HIV-1 RT enzyme.
Activity Against Drug-Resistant HIV-1 RT Mutants (e.g., K103N, V106A, Y188L)
A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. The DAPY class of NNRTIs is noteworthy for its ability to maintain activity against RT enzymes carrying key resistance mutations. The flexibility of the DAPY structure allows these molecules to adapt within the NNRTI binding pocket, even after mutations have occurred. nih.gov
Analogs have shown potent activity against various single and double mutant strains. For example, certain boronate-containing diarylpyrimidine derivatives were tested against a panel of NNRTI-resistant strains. mdpi.com One compound (4a) showed a high potency against the K103N mutant with an EC50 value of 0.005 µM, which is far superior to first-generation NNRTIs like nevirapine (B1678648) (EC50 = 3.93 µM). mdpi.com The Y188L mutation is known to confer high-level resistance to nevirapine and efavirenz. nih.govstanford.edu However, specific DAPY analogs have demonstrated continued efficacy against strains with this mutation. mdpi.com Similarly, the V106A mutation, which can reduce susceptibility to doravirine, is a key target for next-generation NNRTIs. stanford.edumdpi.com The broad-spectrum activity of these analogs highlights their resilience and potential to treat drug-resistant HIV-1 infections.
| Compound Class | HIV-1 Strain | EC50 (µM) | Reference |
|---|---|---|---|
| Diarylpyrimidine Analog (9k) | Wild-Type (IIIB) | 0.0017 | nih.gov |
| Diarylpyrimidine Analog (9d) | Wild-Type (IIIB) | 0.0024 | nih.gov |
| Diarylpyrimidine Analog (9d) | K103N+Y181C | 5.3 | nih.gov |
| Boronate-DAPY Analog (4a) | Wild-Type (IIIB) | 0.009 | mdpi.com |
| Boronate-DAPY Analog (4a) | K103N | 0.005 | mdpi.com |
| Boronate-DAPY Analog (4a) | Y188L | 0.648 | mdpi.com |
| Boronate-DAPY Analog (4b) | F227L+V106A | 3.21 | mdpi.com |
Mechanistic Characterization of RT Inhibition (e.g., Noncompetitive)
The mechanism of action for NNRTIs, including the DAPY class, is well-established as non-competitive inhibition. nih.gov Unlike nucleoside reverse transcriptase inhibitors (NRTIs) which compete with the natural deoxynucleotide triphosphates (dNTPs) for binding at the polymerase active site, NNRTIs bind to an allosteric site on the RT enzyme. nih.gov This binding pocket, known as the NNRTI binding pocket (NNIBP), is located approximately 10 Å away from the catalytic site. nih.gov
Binding of a DAPY analog to the NNIBP induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains. This distortion of the enzyme's structure alters the mobility and conformation of the catalytic site, ultimately preventing the proper binding of substrates and inhibiting the DNA polymerization process. nih.gov This allosteric mode of action means that their inhibitory effect is not overcome by increasing concentrations of the dNTP substrate, a hallmark of non-competitive inhibition.
Diarylpyrimidine (DAPY) Class as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The diarylpyrimidine (DAPY) series represents a second generation of NNRTIs, designed to overcome the resistance and side-effect limitations of first-generation drugs like nevirapine and efavirenz. Prominent approved drugs such as etravirine (B1671769) and rilpivirine (B1684574) belong to this class. The defining structural feature of DAPY compounds is a central pyrimidine (B1678525) ring flanked by two aryl (aromatic) rings.
This structural arrangement confers a high degree of torsional flexibility, often described as a "U" or "horseshoe" shape. nih.gov This adaptability allows the molecule to "wiggle" and "jiggle" within the NNIBP, enabling it to establish multiple hydrophobic and hydrogen-bonding interactions with the amino acid residues of the pocket. nih.gov This flexible binding is crucial for their potent activity against a wide range of drug-resistant RT mutants, as the inhibitor can reposition itself to accommodate changes in the binding pocket's shape. nih.gov
Antiparasitic Activity
Beyond their antiviral properties, pyrimidine-based structures have been explored for activity against other pathogens, including protozoan parasites.
Inhibition of Trypanosoma brucei S-Adenosylmethionine Decarboxylase (AdoMetDC) by Pyrimidineamine Analogs
Analogs based on a pyrimidineamine pharmacophore have been identified as inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.govacs.orgnih.gov This enzyme is essential for the biosynthesis of polyamines in the parasite, making it a viable drug target.
A high-throughput screening campaign identified a pyrimidineamine compound as a promising starting point for a hit-to-lead optimization program. nih.gov Subsequent medicinal chemistry efforts explored the structure-activity relationships (SAR) of this series. The pyrimidineamines demonstrated selectivity for the T. brucei AdoMetDC over the human equivalent and inhibited parasite growth in whole-cell assays. nih.govacs.orgnih.gov X-ray crystallography of an analog bound to the T. brucei AdoMetDC enzyme provided structural insights for further development. nih.govacs.org The inhibitory activity of these compounds was found to be pH-dependent, which is related to the protonation state of a nitrogen atom in the pyrimidine ring. nih.gov
| Compound ID | TbAdoMetDC IC50 (µM) at pH 7.2 | T. brucei EC50 (µM) | Reference |
|---|---|---|---|
| 7 | 1.8 | 5.6 | nih.gov |
| 8 | 2.1 | 3.8 | nih.gov |
| 14 | 0.45 | 3.0 | nih.gov |
| 21 | 0.29 | 2.1 | nih.gov |
| 30 | 0.19 | 1.5 | nih.gov |
| 44 | 0.21 | 0.9 | nih.gov |
Mechanistic Characterization of AdoMetDC Inhibition (e.g., Competitive)
S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov As such, it is a significant target for the development of therapeutic agents, particularly in the context of cancer and parasitic diseases. nih.govdntb.gov.ua The inhibition of AdoMetDC can occur through various mechanisms, with competitive inhibition being a common strategy. Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. researchgate.net
A study on pyrimidineamine analogs as inhibitors of Trypanosoma brucei AdoMetDC revealed that this class of compounds can exhibit selectivity for the parasitic enzyme over the human counterpart. nih.govnih.gov While the specific mode of inhibition for this compound has not been detailed, it is known that some inhibitors of AdoMetDC act competitively by lacking the necessary terminal groups for Schiff base linkage, a key step in the enzymatic reaction. researchgate.net The pyrimidineamine pharmacophore has been identified as a promising starting point for the development of novel AdoMetDC inhibitors. nih.govnih.gov
Further research is required to elucidate the precise mechanism and potency of this compound and its close analogs as AdoMetDC inhibitors.
Other Reported Biological Activities of Pyrimidine Derivatives
The pyrimidine scaffold is a versatile structure found in numerous biologically active compounds, leading to a wide array of pharmacological activities. pnrjournal.compnrjournal.com
Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used in the management of type 2 diabetes. pnrjournal.compnrjournal.com They function by preventing the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. mdpi.com The pyrimidine ring is a key structural feature in several known DPP-IV inhibitors. pnrjournal.compnrjournal.com
Table 1: Examples of Pyrimidine Derivatives and their DPP-IV Inhibitory Activity
| Compound Class | Reported Activity | Reference |
| Pyrimidinone and Thio-pyrimidinone derivatives | Antidiabetic activity with plasma DPP-IV reducing effect. | pnrjournal.com |
| N-methylated and N-benzylated pyrimidinediones | Good IC50 values for DPP-IV inhibition. | pnrjournal.compnrjournal.com |
| Thiazolopyrimidine derivatives | Moderate to good inhibitory potential of DPP-IV enzyme. | jetir.org |
Note: This table provides a general overview of the DPP-IV inhibitory activity of different classes of pyrimidine derivatives. Specific IC50 values for this compound are not available in the cited literature.
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antioxidant activities. The antimicrobial potential of these compounds is attributed to their structural similarity to the building blocks of nucleic acids, allowing them to interfere with microbial growth.
Research on 2-amino-4-chloropyrimidine (B19991) derivatives has shown their potential as anticancer agents, with some compounds exhibiting notable cytotoxic activity against cell lines such as HCT116 and MCF7. nih.gov While this study focused on anticancer properties, the evaluation of antimicrobial activity is a common extension of such research.
The antioxidant properties of pyrimidine derivatives are also of significant interest. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds that can scavenge free radicals are valuable therapeutic leads.
Although specific data for this compound is not available, the general findings for related structures are promising.
Table 2: Antimicrobial and Antioxidant Potential of Pyrimidine Analogs
| Activity | Compound Class | Observed Effect | Reference |
| Antimicrobial | 2-amino-4-chloropyrimidine derivatives | Cytotoxic activity against cancer cell lines. | nih.gov |
| Thiazolopyrimidine-sulfonamide hybrids | Mild antibacterial activity. | ||
| Antioxidant | 1,2,4-triazole derivatives | Free radical scavenging activity. | isres.orgnih.gov |
| Thiazolyl-polyphenolic compounds | Enhanced antioxidant activity compared to standards. |
Note: This table illustrates the broader antimicrobial and antioxidant potential of pyrimidine-related structures. Data specific to this compound is not provided in the available sources.
The central nervous system is another area where pyrimidine derivatives have shown significant activity. Several analogs have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy. actapharmsci.comfrontiersin.orgmdpi.com
For example, derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine have been synthesized and studied for their anticonvulsant properties, with some compounds showing the ability to reduce the number and severity of seizures in animal models. actapharmsci.com Triazolopyrimidine derivatives have also been identified as a promising scaffold for the development of new antiepileptic drugs. frontiersin.org
Table 3: Anticonvulsant Activity of Pyrimidine Derivatives in Animal Models
| Compound Series | Seizure Model | Notable Findings | Reference |
| 6-Amino-4-hydroxy-2-thio-pyrimidine acetamides | Pentylenetetrazole-induced seizures | Reduced number and severity of seizures, increased latency period. | actapharmsci.com |
| Triazolopyrimidines | Maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizures | Potent anticonvulsive activity with a high safety profile. | frontiersin.org |
Note: This table summarizes findings for different series of pyrimidine derivatives. Specific anticonvulsant data for this compound is not available in the cited literature.
Antifolate activity is another important therapeutic area for pyrimidine analogs. Antifolates work by inhibiting the action of folic acid, which is essential for the synthesis of nucleic acids and amino acids. nih.gov This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and certain microbes. nih.govnih.gov While pyrimethamine, a pyrimidine derivative, is a known antifolate drug used in the treatment of malaria, specific studies on the antifolate activity of this compound are not documented in the available literature. nih.govuq.edu.au
Applications As Chemical Biology Probes
Design Principles for Pyrimidine-Based Chemical Probes
The creation of effective chemical probes from a pyrimidine (B1678525) core follows several key principles aimed at ensuring high efficacy and utility in complex biological environments. researchgate.net A primary consideration is target selectivity, which ensures the probe interacts primarily with the protein of interest, minimizing off-target effects that could confound experimental results. researchgate.net The pyrimidine scaffold is central to many kinase inhibitors, which selectively block aberrant kinases involved in cancers like chronic myeloid leukemia and gastrointestinal stromal tumors. mdpi.com
Further design principles include:
Affinity and Potency : The probe must bind to its target with high affinity to be effective at physiologically relevant concentrations. Structure-activity relationship (SAR) studies, which involve systematically modifying the core scaffold (e.g., the anilino or pyrimidine rings), are crucial for optimizing binding. For instance, modifications to the 2-anilino-4-arylpyrimidine scaffold have been used to develop potent dual inhibitors of plasmodial kinases. nih.gov
Cell Permeability and Solubility : To be useful in living systems, probes must be able to cross the cell membrane to reach their intracellular targets. This often requires a balance of hydrophilic and lipophilic properties. researchgate.netnih.govacs.org
Minimally Perturbing Modifications : When adding functional handles for detection or capture (e.g., fluorophores, biotin, or photoreactive groups), the modifications must not significantly impair the probe's binding affinity or selectivity for its target protein.
The 2-Chloro-4-(2-cyanoanilino)pyrimidine structure provides a versatile platform for these modifications. The chlorine atom at the 2-position is a reactive site suitable for nucleophilic substitution, allowing for the attachment of various functional groups or aniline (B41778) derivatives to explore and optimize these design principles. mdpi.com
Utility in Modulating and Investigating Biological Pathways
Anilino-pyrimidine-based molecules are instrumental in modulating and investigating a variety of biological pathways by selectively inhibiting key enzymes. By blocking a specific protein's activity, researchers can observe the downstream consequences and thus elucidate the protein's function in a given pathway.
Examples of pathways investigated using pyrimidine-based inhibitors include:
Cell Cycle Regulation : A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4. researchgate.net Since CDKs are essential for cell cycle progression, these inhibitors serve as probes to study the mechanisms of cell division and as potential anti-proliferative agents for cancer research. researchgate.net
Fatty Acid Biosynthesis : In bacteria, the enzyme biotin carboxylase (BC) is a critical component of the fatty acid synthesis pathway. nih.govacs.org Pyridopyrimidine inhibitors that target the ATP-binding site of BC have been developed to probe this pathway, which is essential for building bacterial cell membranes. nih.govacs.org Such probes are valuable for studying bacterial metabolism and for the development of new antibiotics. mdpi.com
Innate Immunity and Viral Growth : The pyrimidine biosynthesis pathway itself can be a target for investigation. Small molecule inhibitors of this pathway have been shown to suppress the growth of certain viruses. plos.org Research indicates that this antiviral effect is not merely due to the depletion of nucleotides needed for viral replication, but involves the induction of the host's innate immune response, linking cellular metabolism directly to antiviral defense mechanisms. plos.org
Methodologies for Probe Incorporation and Detection
To function as a probe, a core molecule like this compound must be functionalized with moieties that allow for its detection or for the identification of its binding partners. Common strategies include the incorporation of fluorescent tags, biotin labels, and photoreactive groups.
Fluorescent Probes: Fluorescent probes are designed by attaching a fluorophore to the pyrimidine scaffold. These probes enable the visualization of the target protein's localization and dynamics within living cells using microscopy. For example, pyrimidine dyes have been synthesized to create fluorescent probes that can detect specific molecules like hydrogen peroxide in an aqueous environment, with changes in fluorescence intensity corresponding to the analyte's concentration. tandfonline.comtandfonline.com
Biotinylation for Affinity Purification: Biotin can be attached to the pyrimidine core via a flexible linker arm. nih.gov Biotin binds with extremely high affinity to streptavidin, a protein that can be immobilized on beads. This allows for the "pull-down" or affinity purification of the probe-protein complex from a cell lysate. The captured protein can then be identified using techniques like mass spectrometry. This method is crucial for target deconvolution, which is the process of identifying the specific molecular targets of an active compound. researchgate.net
Photoaffinity Labeling (PAL): Photoaffinity labeling is a powerful technique used to create a covalent bond between a probe and its target protein. wikipedia.orgnih.gov This is achieved by incorporating a photoactivatable group into the probe's structure. mdpi.com Upon exposure to UV light of a specific wavelength, this group forms a highly reactive intermediate that covalently cross-links with nearby amino acid residues in the protein's binding site. wikipedia.orgmdpi.com This permanent linkage allows for the unambiguous identification of the target protein, even for weak or transient interactions. nih.gov
The table below summarizes common photoreactive groups used in PAL.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
| Benzophenone | ~350–360 nm | Triplet Ketone | Chemically stable before activation; relatively non-specific C-H bond insertion. mdpi.com |
| Aryl Azide | 254–400 nm | Nitrene | Highly reactive; can undergo rearrangement; potential for non-specific labeling. mdpi.com |
| Diazirine | ~350 nm | Carbene | Highly reactive and short-lived; generates a less-reactive intermediate than nitrenes, often leading to cleaner labeling. mdpi.comnih.gov |
These methodologies transform a selective inhibitor scaffold like anilino-pyrimidine into a versatile chemical tool, enabling researchers to visualize, isolate, and identify protein targets, thereby providing deep insights into complex biological processes.
Q & A
Q. What analytical methods detect degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze via:
- HPLC-DAD : Detect hydrolyzed products (e.g., loss of Cl or cyano groups).
- LC-HRMS : Identify exact masses of degradation byproducts.
- TGA/DSC : Monitor thermal decomposition thresholds.
Reference protocols from for handling halogenated pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
